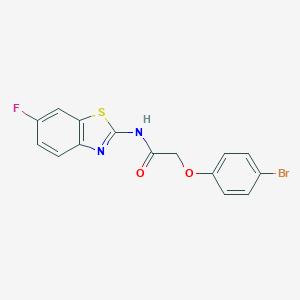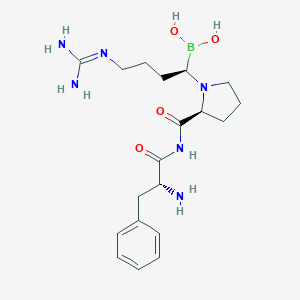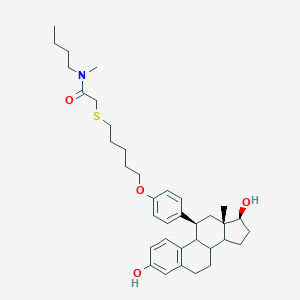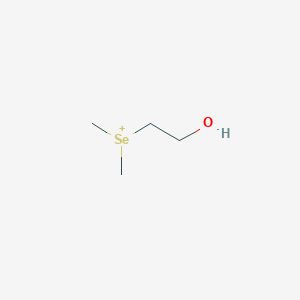
Selenonium choline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selenium-containing compound that is structurally similar to choline, a vital nutrient that is essential for human health. Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
Selenonium choline exerts its therapeutic effects by scavenging reactive oxygen species (ROS) and reducing oxidative stress. It also modulates the expression of various genes involved in inflammation and cell proliferation. Selenonium choline has been shown to activate the Nrf2/ARE pathway, which is a key regulator of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Selenonium choline has been shown to exhibit potent antioxidant and anti-inflammatory properties in various cell types and animal models. It has been shown to reduce ROS levels, lipid peroxidation, and inflammation. Selenonium choline has also been shown to improve mitochondrial function and enhance the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
Selenonium choline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also water-soluble, making it easy to administer to cell cultures and animals. However, one limitation of Selenonium choline is its potential toxicity at high concentrations. Therefore, careful dose optimization is necessary for its safe use in lab experiments.
Orientations Futures
Selenonium choline has promising potential for the treatment of various diseases due to its potent antioxidant and anti-inflammatory properties. Future research should focus on the development of Selenonium choline-based therapies for specific diseases. Additionally, the pharmacokinetics and pharmacodynamics of Selenonium choline should be further investigated to optimize its therapeutic use. Finally, the safety and efficacy of Selenonium choline should be evaluated in clinical trials to determine its potential use in human medicine.
Conclusion:
Selenonium choline is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use. Future research should focus on the development of Selenonium choline-based therapies for specific diseases, as well as the optimization of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of Selenonium choline involves the reaction of choline chloride with sodium selenite in the presence of hydrogen peroxide. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce Selenonium choline in large quantities, making it feasible for research and potential clinical use.
Applications De Recherche Scientifique
Selenonium choline has been studied extensively in vitro and in animal models for its potential therapeutic applications. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
135001-09-1 |
|---|---|
Nom du produit |
Selenonium choline |
Formule moléculaire |
C4H8N2O3S |
Poids moléculaire |
154.1 g/mol |
Nom IUPAC |
2-hydroxyethyl(dimethyl)selanium |
InChI |
InChI=1S/C4H11OSe/c1-6(2)4-3-5/h5H,3-4H2,1-2H3/q+1 |
Clé InChI |
MNJKOYRLWFLNTH-UHFFFAOYSA-N |
SMILES |
C[Se+](C)CCO |
SMILES canonique |
C[Se+](C)CCO |
Synonymes |
selenonium choline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



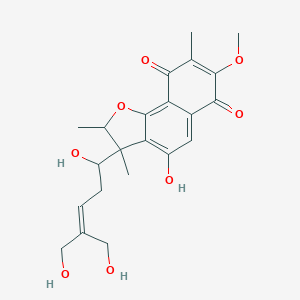
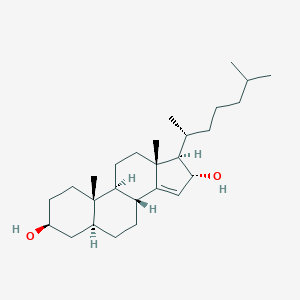
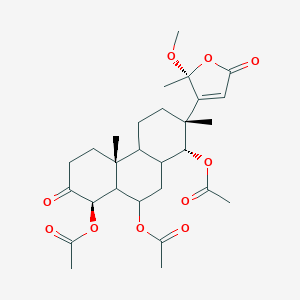
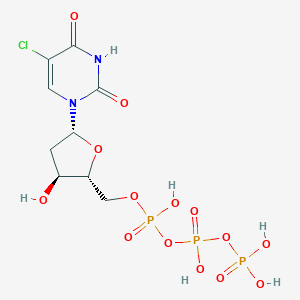
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
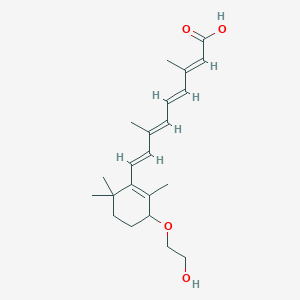
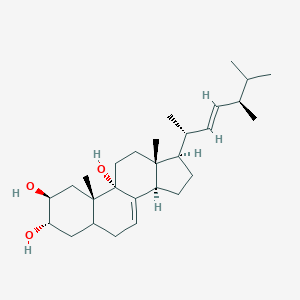
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)
![3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
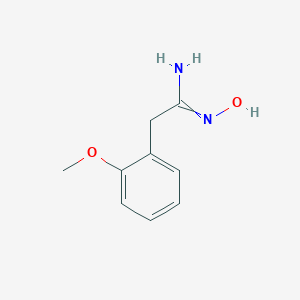
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
